

# Validation of ertugliflozin's non-inferiority in cardiovascular outcome trials

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Ertugliflozin |           |
| Cat. No.:            | B560060       | Get Quote |

# Ertugliflozin Demonstrates Cardiovascular Safety in Landmark VERTIS CV Trial

New York, NY – November 29, 2023 – The eValuation of **ERTugliflozin** Efficacy and Safety Cardiovascular Outcomes Trial (VERTIS CV) has established the cardiovascular safety of **ertugliflozin** in patients with type 2 diabetes and atherosclerotic cardiovascular disease. The study demonstrated that **ertugliflozin** was non-inferior to placebo for the primary composite endpoint of major adverse cardiovascular events (MACE), which includes cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke.[1][2][3][4]

While **ertugliflozin** met its primary safety objective, the trial did not show superiority over placebo for reducing MACE.[5][6] However, a key secondary outcome revealed a significant 30% reduction in the risk of hospitalization for heart failure, a finding consistent with the recognized class effect of sodium-glucose cotransporter 2 (SGLT2) inhibitors.[3][5]

This comprehensive guide provides a detailed comparison of the VERTIS CV trial with other landmark cardiovascular outcome trials for SGLT2 inhibitors, including EMPA-REG OUTCOME (empagliflozin), the CANVAS Program (canagliflozin), and DECLARE-TIMI 58 (dapagliflozin). The objective of this guide is to offer researchers, scientists, and drug development professionals a thorough analysis of the experimental data and methodologies of these pivotal studies.



# Comparative Analysis of Cardiovascular Outcome Trials

The following tables summarize the key quantitative data and experimental protocols from the four major SGLT2 inhibitor cardiovascular outcome trials.

**Table 1: Quantitative Comparison of Primary and** 

**Secondary Outcomes** 

| Outcome                              | VERTIS CV<br>(Ertugliflozin)                                               | EMPA-REG<br>OUTCOME<br>(Empagliflozin)                             | CANVAS<br>Program<br>(Canagliflozin)                               | DECLARE-TIMI<br>58<br>(Dapagliflozin)                                    |
|--------------------------------------|----------------------------------------------------------------------------|--------------------------------------------------------------------|--------------------------------------------------------------------|--------------------------------------------------------------------------|
| Primary Outcome: 3- Point MACE       | HR 0.97 (95.6%<br>CI, 0.85-1.11);<br>P<0.001 for non-<br>inferiority[3][4] | HR 0.86 (95.02%<br>CI, 0.74-0.99);<br>P=0.04 for<br>superiority[7] | HR 0.86 (95%<br>CI, 0.75-0.97);<br>P=0.02 for<br>superiority[8][9] | HR 0.93 (95%<br>CI, 0.84-1.03);<br>P=0.17 for<br>superiority[10]<br>[11] |
| Hospitalization<br>for Heart Failure | HR 0.70 (95%<br>CI, 0.54-0.90)[3]                                          | HR 0.65 (95%<br>CI, 0.50-0.85)                                     | HR 0.67 (95%<br>CI, 0.52-0.87)                                     | HR 0.73 (95%<br>CI, 0.61-0.88)<br>[10]                                   |
| Cardiovascular<br>Death              | HR 0.92 (95.8%<br>CI, 0.77-1.11)                                           | HR 0.62 (95%<br>CI, 0.49-0.77)                                     | HR 0.87 (95%<br>CI, 0.72-1.06)                                     | HR 0.98 (95%<br>CI, 0.82-1.17)<br>[10]                                   |
| All-Cause<br>Mortality               | Not reported as a<br>key secondary<br>outcome                              | HR 0.68 (95%<br>CI, 0.57-0.82)                                     | HR 0.87 (95%<br>CI, 0.74-1.01)                                     | HR 0.93 (95%<br>CI, 0.82-1.04)                                           |
| Composite Renal<br>Outcome           | HR 0.81 (95.8%<br>CI, 0.63-1.04)[3]                                        | HR 0.61 (95%<br>CI, 0.53-0.70)                                     | HR 0.60 (95%<br>CI, 0.47-0.77)                                     | HR 0.76 (95%<br>CI, 0.67-0.87)<br>[10]                                   |

**Table 2: Comparison of Experimental Protocols** 



| Parameter             | VERTIS CV<br>(Ertugliflozin)                                                                     | EMPA-REG<br>OUTCOME<br>(Empagliflozin)                                                              | CANVAS<br>Program<br>(Canagliflozin)                                                                  | DECLARE-TIMI<br>58<br>(Dapagliflozin)                                                                                                            |
|-----------------------|--------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------|
| Patient<br>Population | 8,246 patients<br>with T2D and<br>established<br>ASCVD.[3]                                       | 7,020 patients with T2D and established ASCVD.[12]                                                  | 10,142 patients with T2D and high CV risk (established ASCVD or multiple risk factors).[8][9]         | 17,160 patients with T2D and high CV risk (established ASCVD or multiple risk factors).[5][13] [14]                                              |
| Dosage                | 5 mg or 15 mg<br>once daily.[3][15]                                                              | 10 mg or 25 mg<br>once daily.[12]                                                                   | 100 mg or 300 mg once daily.                                                                          | 10 mg once<br>daily.[5]                                                                                                                          |
| Mean Follow-up        | 3.5 years.[3]                                                                                    | 3.1 years.[12]                                                                                      | 188.2 weeks (3.6 years).[16]                                                                          | 4.2 years.[10]                                                                                                                                   |
| Primary Endpoint      | Non-inferiority for<br>3-point MACE<br>(CV death,<br>nonfatal MI,<br>nonfatal stroke).<br>[1][6] | Non-inferiority and superiority for 3-point MACE (CV death, nonfatal MI, nonfatal stroke).  [7][17] | Non-inferiority and superiority for 3-point MACE (CV death, nonfatal MI, nonfatal stroke). [8][9][16] | Non-inferiority for<br>3-point MACE<br>and superiority<br>for a composite<br>of CV death or<br>hospitalization<br>for heart failure.<br>[10][13] |

# **Visualizing Trial Design and Biological Pathways**

To further elucidate the framework of the VERTIS CV trial and the underlying mechanisms of SGLT2 inhibitors, the following diagrams are provided.





Click to download full resolution via product page

Caption: Logical workflow of the VERTIS CV non-inferiority trial design.





Click to download full resolution via product page

Caption: Key signaling pathways affected by SGLT2 inhibitors.

## **Detailed Experimental Protocols**

A thorough understanding of the methodologies employed in these trials is crucial for interpreting their outcomes.

### **VERTIS CV (Ertugliflozin)**

 Objective: To assess the cardiovascular safety of ertugliflozin in patients with type 2 diabetes and established atherosclerotic cardiovascular disease.[3]



- Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group, eventdriven trial.[15]
- Participants: 8,246 patients aged 40 years or older with a diagnosis of type 2 diabetes (HbA1c 7.0-10.5%) and established atherosclerotic cardiovascular disease of the coronary, cerebral, and/or peripheral arterial systems.[1][3]
- Intervention: Patients were randomized in a 1:1:1 ratio to receive ertugliflozin 5 mg,
   ertugliflozin 15 mg, or a matching placebo once daily, in addition to their standard of care.
   [3][15]
- Primary Outcome: The primary endpoint was the time to the first occurrence of a major adverse cardiovascular event (MACE), a composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke. The trial was designed to test for non-inferiority of ertugliflozin compared to placebo.[1][6]

### **EMPA-REG OUTCOME (Empagliflozin)**

- Objective: To evaluate the effect of empagliflozin, in addition to standard of care, on cardiovascular morbidity and mortality in patients with type 2 diabetes at high cardiovascular risk.[7]
- Design: A randomized, double-blind, placebo-controlled, multicenter trial.[17][18]
- Participants: 7,020 patients with type 2 diabetes and established cardiovascular disease.
- Intervention: Patients were randomly assigned to receive either 10 mg or 25 mg of empagliflozin, or a placebo, once daily.
- Primary Outcome: The primary outcome was a composite of death from cardiovascular causes, nonfatal myocardial infarction, or nonfatal stroke.

#### **CANVAS Program (Canagliflozin)**

• Objective: To assess the cardiovascular safety and efficacy of canagliflozin in a broad range of patients with type 2 diabetes.[8]



- Design: The CANVAS Program integrated data from two large, randomized, double-blind, placebo-controlled trials: CANVAS and CANVAS-R.[8][16]
- Participants: A total of 10,142 participants with type 2 diabetes. The primary prevention
  cohort included individuals aged ≥50 years with at least two cardiovascular risk factors, while
  the secondary prevention cohort included individuals aged ≥30 years with a history of a prior
  cardiovascular event.[8][9]
- Intervention: Patients were randomly assigned to receive canagliflozin or a placebo.[8]
- Primary Outcome: The primary endpoint was a composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke.[8][9]

#### **DECLARE-TIMI 58 (Dapagliflozin)**

- Objective: To evaluate the cardiovascular safety and efficacy of dapagliflozin in patients with type 2 diabetes.
- Design: A multinational, randomized, double-blind, placebo-controlled Phase IIIB trial.[13]
- Participants: 17,160 patients with type 2 diabetes, including those with established atherosclerotic cardiovascular disease and those with multiple risk factors for atherosclerotic cardiovascular disease.[5][13][14]
- Intervention: Patients were randomized to receive either 10 mg of dapagliflozin or a placebo once daily.[5]
- Primary Outcomes: The trial had two co-primary efficacy endpoints: the incidence of MACE
  (cardiovascular death, myocardial infarction, or ischemic stroke) and the incidence of a
  composite of cardiovascular death or hospitalization for heart failure.[10][13] The primary
  safety outcome was a composite of MACE.[10]

In conclusion, the VERTIS CV trial confirms the cardiovascular safety of **ertugliflozin**, aligning with the established non-inferiority of the SGLT2 inhibitor class for major adverse cardiovascular events. The consistent and significant reduction in hospitalization for heart failure across all four trials underscores a primary benefit of this class of medications for patients with type 2 diabetes and cardiovascular disease. While superiority for MACE was not



demonstrated with **ertugliflozin** in the VERTIS CV trial, the collective data from these landmark studies provide invaluable insights for clinicians and researchers in the ongoing effort to mitigate cardiovascular risk in this high-risk patient population.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchwithrutgers.com [researchwithrutgers.com]
- 2. acc.org [acc.org]
- 3. Evaluation of Ertugliflozin Efficacy and Safety Cardiovascular Outcomes Trial American College of Cardiology [acc.org]
- 4. Cardiovascular Outcomes with Ertugliflozin in Type 2 Diabetes PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The design and rationale for the Dapagliflozin Effect on Cardiovascular Events (DECLARE)-TIMI 58 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiorenal outcomes with ertugliflozin assessed according to baseline glucose-lowering agent: An analysis from VERTIS CV PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaken.net [pharmaken.net]
- 8. Canagliflozin for Primary and Secondary Prevention of Cardiovascular Events: Results From the CANVAS Program (Canagliflozin Cardiovascular Assessment Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Canagliflozin for Primary and Secondary Prevention of Cardiovascular Events: Results From the CANVAS Program (Canagliflozin Cardiovascular Assessment Study) PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gpnotebook.com [gpnotebook.com]
- 11. Cardiovascular, Renal, and Metabolic Outcomes of Dapagliflozin Versus Placebo in a Primary Cardiovascular Prevention Cohort: Analyses From DECLARE-TIMI 58 | Diabetes Care | American Diabetes Association [diabetesjournals.org]
- 12. Empagliflozin Cardiovascular Outcome Event Trial in Type 2 Diabetes Mellitus Patients -American College of Cardiology [acc.org]



- 13. timi.org [timi.org]
- 14. youtube.com [youtube.com]
- 15. ahajournals.org [ahajournals.org]
- 16. gpnotebook.com [gpnotebook.com]
- 17. Rationale, design, and baseline characteristics of a randomized, placebo-controlled cardiovascular outcome trial of empagliflozin (EMPA-REG OUTCOME™) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design of the EMPA-REG OUTCOME Trial [bio-protocol.org]
- To cite this document: BenchChem. [Validation of ertugliflozin's non-inferiority in cardiovascular outcome trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560060#validation-of-ertugliflozin-s-non-inferiority-incardiovascular-outcome-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com